

# Spectroscopic Profile of Benzyl Isocyanate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Benzyl isocyanate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **benzyl isocyanate** ( $C_8H_7NO$ ), a key reagent in synthetic organic chemistry. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed, representative experimental protocols for acquiring such spectra are also provided to assist researchers in their laboratory work.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the  $^1H$  and  $^{13}C$  NMR data for **benzyl isocyanate**, typically recorded in deuterated chloroform ( $CDCl_3$ ).

### $^1H$ NMR Spectroscopic Data

Table 1:  $^1H$  NMR Chemical Shifts and Multiplicities for **Benzyl Isocyanate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.35	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.45	Singlet	2H	Methylene protons (-CH <sub>2</sub> -)

Data sourced from SpectraBase.[\[1\]](#)

## <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR Chemical Shifts for **Benzyl Isocyanate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~135	Aromatic C (quaternary)
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~125	Isocyanate C (-NCO)
~47	Methylene C (-CH <sub>2</sub> )

Data sourced from PubChem and other databases.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **benzyl isocyanate** is characterized by a strong absorption band for the isocyanate group.

Table 3: Characteristic IR Absorption Bands for **Benzyl Isocyanate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2250	Strong, Sharp	Asymmetric stretch of the isocyanate group (-N=C=O)
~3030	Medium	Aromatic C-H stretch
~1600, ~1500, ~1450	Medium to Weak	Aromatic C=C stretching vibrations
~1420	Medium	CH <sub>2</sub> scissoring
~740, ~700	Strong	C-H out-of-plane bending for a monosubstituted benzene ring

Data sourced from the NIST WebBook and PubChem.[\[2\]](#)[\[3\]](#)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Benzyl Isocyanate**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Ion
133	Moderate	[C <sub>8</sub> H <sub>7</sub> NO] <sup>+</sup> (Molecular Ion)
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
65	Moderate	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from the NIST Mass Spectrometry Data Center.[\[3\]](#)

## Experimental Protocols

The following sections outline typical experimental procedures for acquiring the spectroscopic data presented above. It is important to note that these are generalized protocols, and specific

instrument parameters may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: A sample of **benzyl isocyanate** (typically 5-20 mg for <sup>1</sup>H NMR and 20-100 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300-600 MHz for <sup>1</sup>H nuclei is typically used.
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse sequence is used.
  - Number of Scans: 8 to 16 scans are typically acquired to achieve a good signal-to-noise ratio.
  - Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.
  - Spectral Width: A spectral width of approximately 12-16 ppm is used.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
  - Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the <sup>13</sup>C isotope.
  - Relaxation Delay: A relaxation delay of 2-5 seconds is common.
  - Spectral Width: A spectral width of approximately 0-220 ppm is used.

- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid): A single drop of neat **benzyl isocyanate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR) is used.[2]
- Acquisition Parameters:
  - Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: A resolution of 4  $\text{cm}^{-1}$  is commonly used.
  - Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the clean ATR crystal or salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

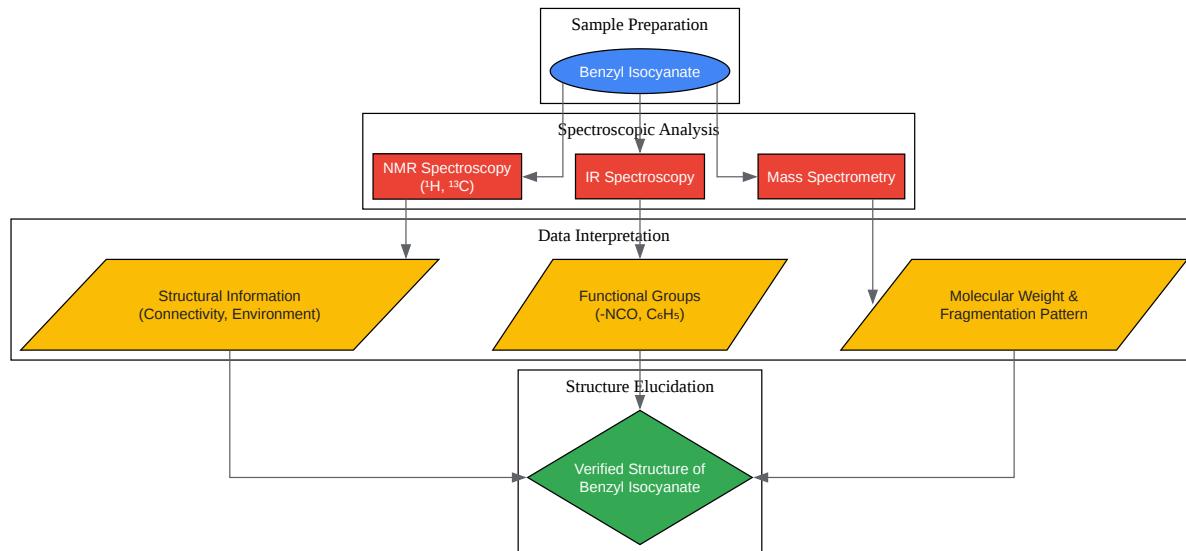
## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of **benzyl isocyanate** is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification, or by a direct insertion probe. The sample is vaporized in the ion source.
- Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
- Ionization Parameters:
  - Electron Energy: The sample molecules in the gas phase are bombarded with electrons having a standard energy of 70 electron volts (eV).[4]

- Ion Source Temperature: The ion source is typically maintained at a temperature between 150-250 °C.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **benzyl isocyanate**.



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Caption: Workflow of Spectroscopic Analysis.

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